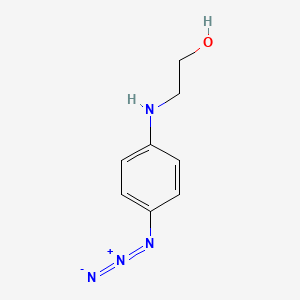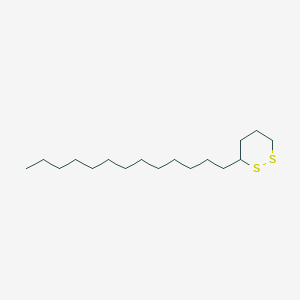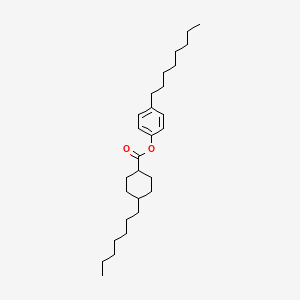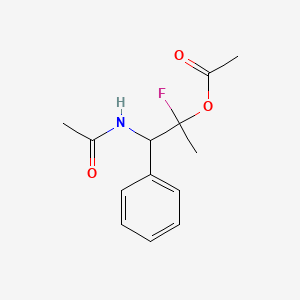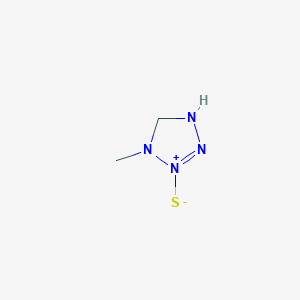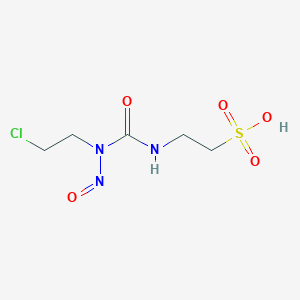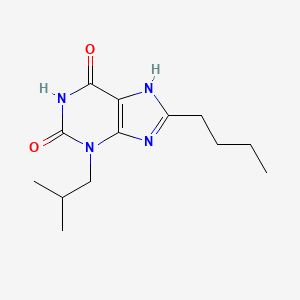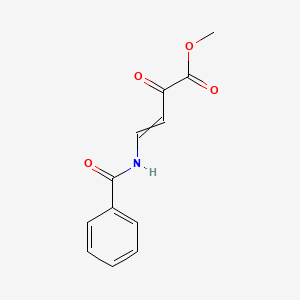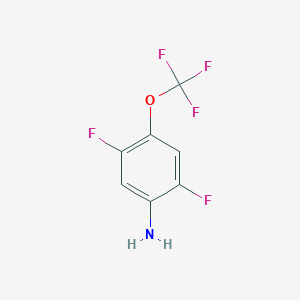
2,5-Difluoro-4-(trifluoromethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Difluoro-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4F5NO It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with fluorine and trifluoromethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-(trifluoromethoxy)aniline typically involves multiple steps. One common method includes the nitration of a precursor compound followed by reduction. For example, 1,2-dichlorotrifluoromethoxy-benzene can be nitrated at temperatures between -20°C and +80°C, followed by catalytic hydrogenation to yield the desired aniline derivative . Another method involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, which is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. This intermediate is then catalytically reduced to produce 4-(difluoromethoxy)aniline .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques is also common in industrial settings.
化学反応の分析
Types of Reactions
2,5-Difluoro-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various bases and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro or quinone derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups into the benzene ring.
科学的研究の応用
2,5-Difluoro-4-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for research purposes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,5-Difluoro-4-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
類似化合物との比較
Similar Compounds
2-Fluoro-5-(trifluoromethoxy)aniline: Similar structure but with one less fluorine atom.
2,6-Dibromo-4-(trifluoromethoxy)aniline: Contains bromine atoms instead of fluorine.
4-(Difluoromethoxy)aniline: Contains a difluoromethoxy group instead of trifluoromethoxy
Uniqueness
2,5-Difluoro-4-(trifluoromethoxy)aniline is unique due to the presence of both difluoro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
114021-43-1 |
|---|---|
分子式 |
C7H4F5NO |
分子量 |
213.10 g/mol |
IUPAC名 |
2,5-difluoro-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H4F5NO/c8-3-2-6(14-7(10,11)12)4(9)1-5(3)13/h1-2H,13H2 |
InChIキー |
NCCFJYHLZQFMAS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)OC(F)(F)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


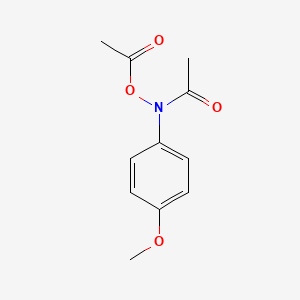
![3-[(Prop-2-yn-1-yl)oxy]butan-1-ol](/img/structure/B14295606.png)
